molecular formula C6H6FIN2O2 B2368157 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid CAS No. 2226182-04-1

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2368157
CAS No.: 2226182-04-1
M. Wt: 284.029
InChI Key: PGSTUVNINWPDCW-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the halogen exchange reaction, where a 5-iodo-1,2,3-triazole is treated with a fluorinating agent such as potassium fluoride (KF) under microwave irradiation at elevated temperatures . This method is efficient and allows for the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogen exchange reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microreactors can also enhance the efficiency of the synthesis by minimizing reagent consumption and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity by forming strong halogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid
  • 5-Iodo-1H-pyrazole-3-carboxylic acid
  • 2-(2-Fluoroethyl)-5-bromopyrazole-3-carboxylic acid

Uniqueness

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable tool in research and development .

Properties

IUPAC Name

2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O2/c7-1-2-10-4(6(11)12)3-5(8)9-10/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSTUVNINWPDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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